- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, Japan, , ,

Cas no 953075-90-6 (2,6-diethyl-4-methylphenylboronic acid)

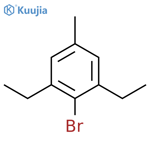

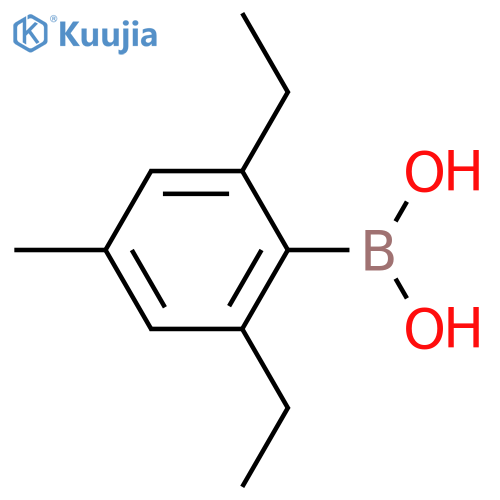

953075-90-6 structure

Nom du produit:2,6-diethyl-4-methylphenylboronic acid

Numéro CAS:953075-90-6

Le MF:C11H17BO2

Mégawatts:192.062483549118

MDL:MFCD25563305

CID:1080306

PubChem ID:57437319

2,6-diethyl-4-methylphenylboronic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 2,6-diethyl-4-methylphenylboronic acid

- 2,6-DIETHYL-4-METHYL-PHENYL BORONIC ACID

- BS-17961

- (2,6-diethyl-4-methylphenyl)boronicacid

- D80957

- RJIQZLJNCMHCCN-UHFFFAOYSA-N

- 953075-90-6

- MFCD25563305

- (2,6-diethyl-4-methylphenyl)boronic acid

- 2,6-diethyl-4-methylphenyl boronic acid

- AKOS037649303

- CS-0163245

- SCHEMBL450753

- EN300-2773853

- B-(2,6-Diethyl-4-methylphenyl)boronic acid (ACI)

- DB-313187

-

- MDL: MFCD25563305

- Piscine à noyau: 1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3

- La clé Inchi: RJIQZLJNCMHCCN-UHFFFAOYSA-N

- Sourire: OB(C1C(CC)=CC(C)=CC=1CC)O

Propriétés calculées

- Qualité précise: 192.1321599g/mol

- Masse isotopique unique: 192.1321599g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 3

- Complexité: 159

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 40.5Ų

2,6-diethyl-4-methylphenylboronic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-17961-5G |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | >97% | 5g |

£750.00 | 2025-02-08 | |

| Chemenu | CM430231-1g |

(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID |

953075-90-6 | 95%+ | 1g |

$195 | 2022-08-31 | |

| Chemenu | CM430231-10g |

(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID |

953075-90-6 | 95%+ | 10g |

$1025 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1199923-5g |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 95% | 5g |

$700 | 2024-07-23 | |

| abcr | AB547691-1 g |

(2,6-Diethyl-4-methylphenyl)boronic acid, 95%; . |

953075-90-6 | 95% | 1g |

€311.30 | 2023-04-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-1g |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 97% | 1g |

¥1533.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45075-100mg |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | 97% | 100mg |

¥344.0 | 2024-07-16 | |

| Key Organics Ltd | BS-17961-1G |

(2,6-Diethyl-4-methylphenyl)boronic acid |

953075-90-6 | >97% | 1g |

£252.00 | 2025-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-100mg |

2,6-diethyl-4-methylphenylboronic acid |

953075-90-6 | 97% | 100mg |

349CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK025-250mg |

2,6-diethyl-4-methylphenylboronic acid |

953075-90-6 | 97% | 250mg |

682CNY | 2021-05-07 |

2,6-diethyl-4-methylphenylboronic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Cyclohexanedione derivatives as novel herbicides and their preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Référence

- Compositions comprising pyridazinone derivative, specific herbicide, and specific safener, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Référence

- Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 50 min, -65 °C; 0.5 h, -65 °C

1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 45 min, -65 °C; 0.5 h, -65 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of 2,6-diethyl-4-methylphenylacetate, China, , ,

Méthode de production 6

Conditions de réaction

Référence

- Pyridazinone compound and use thereof as herbicides, United States, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Référence

- Use of pyridazinone compound for control of harmful arthropod pests, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

Référence

- Preparation of pyridazinones as herbicides., World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- 2-Aryl-5-heterocyclylcyclohexane-1,3-dione compounds and their use as herbicides and their preparation, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 85 min, -70 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

1.2 Reagents: Trimethyl borate ; 15 min, -70 °C; 1 h, -70 °C; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; 4 h, rt

Référence

- Herbicidal composition contains the pyridazinone compound, Japan, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Ethylmagnesium bromide , Magnesium Solvents: 2-Methyltetrahydrofuran ; 65 °C; 1 h, 65 °C; 65 °C → 25 °C; 25 °C → 5 °C

1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C

1.2 Reagents: Trimethyl borate Solvents: Toluene ; 0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, < 35 °C

Référence

- Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam, Organic Process Research & Development, 2022, 26(8), 2407-2414

2,6-diethyl-4-methylphenylboronic acid Raw materials

2,6-diethyl-4-methylphenylboronic acid Preparation Products

2,6-diethyl-4-methylphenylboronic acid Littérature connexe

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

5. Book reviews

953075-90-6 (2,6-diethyl-4-methylphenylboronic acid) Produits connexes

- 89787-12-2(2-Isopropylbenzeneboronic acid)

- 154549-38-9(2,4,6-Triisopropylbenzeneboronic Acid)

- 40276-63-9((2-Benzylphenyl)boronic acid)

- 90002-36-1(o-Ethylphenylboronic Acid)

- 693286-55-4(2-methyl-6-(propan-2-yl)phenylboronic acid)

- 363166-79-4(2,6-Diisopropylphenylboronic acid)

- 1315052-42-6((S)-3-Amino-4-hydroxybutan-2-one)

- 633283-63-3(tert-butyl 4-(2-chloropyridin-4-yl)piperazine-1-carboxylate)

- 2503206-38-8(5-hydrazinyl-2-methyl-1,3-thiazole dihydrochloride)

- 90993-50-3(N-hydroxypyrimidine-5-carboximidamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:953075-90-6)2,6-diethyl-4-methylphenylboronic acid

Pureté:99%/99%

Quantité:1g/5g

Prix ($):172.0/531.0